molecular formula C16H24N2O2 B6598358 tert-butyl 6-(1-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1254062-43-5

tert-butyl 6-(1-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No. B6598358
CAS RN: 1254062-43-5
M. Wt: 276.37 g/mol
InChI Key: FLBRMWDCVVEGFL-UHFFFAOYSA-N
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Description

Tert-butyl 6-(1-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TB-AE-THIQ-2-COOH) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. TB-AE-THIQ-2-COOH is a member of the class of compounds known as heterocyclic amines, which are compounds composed of nitrogen-containing rings. TB-AE-THIQ-2-COOH has been studied for its ability to interact with certain proteins, and its potential as a therapeutic agent.

Mechanism of Action

TB-AE-THIQ-2-COOH is thought to interact with certain proteins by binding to their active sites. This binding prevents the proteins from carrying out their normal functions, thus inhibiting their activity. Additionally, TB-AE-THIQ-2-COOH has been shown to interact with certain enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter serotonin, by binding to its active site and inhibiting its activity.
Biochemical and Physiological Effects
TB-AE-THIQ-2-COOH has been studied for its potential to inhibit the aggregation of amyloid-β peptide, a protein associated with Alzheimer’s disease. Additionally, TB-AE-THIQ-2-COOH has been studied for its potential to inhibit the activity of certain enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter serotonin. The inhibition of these enzymes can lead to changes in biochemical and physiological processes. For example, the inhibition of the enzyme responsible for the synthesis of serotonin can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

TB-AE-THIQ-2-COOH has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be synthesized in high yields using a variety of methods. Additionally, TB-AE-THIQ-2-COOH has been shown to interact with certain proteins and enzymes, making it a useful tool for studying these molecules. However, there are also some limitations to using TB-AE-THIQ-2-COOH in laboratory experiments. For example, the compound can be toxic at high concentrations, and can be difficult to synthesize in large quantities.

Future Directions

The potential applications of TB-AE-THIQ-2-COOH are still being explored, and there are numerous possible future directions for research. For example, further research could be done to explore the potential of TB-AE-THIQ-2-COOH as a therapeutic agent for diseases such as Alzheimer’s and Parkinson’s. Additionally, further research could be done to explore the potential of TB-AE-THIQ-2-COOH as a tool for studying the biochemistry and physiology of certain proteins and enzymes. Finally, further research could be done to explore the potential of TB-AE-THIQ-2-COOH as an inhibitor of certain enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter serotonin.

Synthesis Methods

TB-AE-THIQ-2-COOH can be synthesized using a variety of methods. The most commonly used method is the reaction of tert-butyl isocyanide and 1-aminoethyl-2-carboxylic acid. This reaction yields the desired product in high yields, typically greater than 95%.

Scientific Research Applications

TB-AE-THIQ-2-COOH has been studied for its potential application in the fields of biochemistry and physiology. In particular, it has been studied for its ability to interact with certain proteins, and its potential as a therapeutic agent. For example, TB-AE-THIQ-2-COOH has been studied for its potential to inhibit the aggregation of amyloid-β peptide, a protein associated with Alzheimer’s disease. Additionally, TB-AE-THIQ-2-COOH has been studied for its potential to inhibit the activity of certain enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter serotonin.

properties

IUPAC Name

tert-butyl 6-(1-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(17)12-5-6-14-10-18(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9,11H,7-8,10,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBRMWDCVVEGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123254
Record name 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1254062-43-5
Record name 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254062-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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